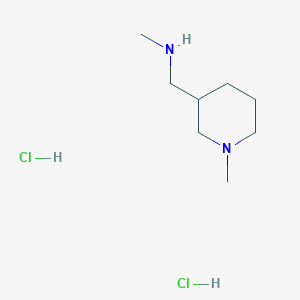

1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride

Description

1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride is a piperidine derivative characterized by a methyl group at the 1-position and a methylaminomethyl substituent at the 3-position of the piperidine ring, with two hydrochloride salts. Its dihydrochloride form enhances solubility and stability, making it suitable for research in drug development. Structural analogs of this compound often vary in substituents or salt forms, leading to differences in physicochemical properties and biological activities.

Properties

IUPAC Name |

N-methyl-1-(1-methylpiperidin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-9-6-8-4-3-5-10(2)7-8;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUAPATZXBHZIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN(C1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride typically involves the reaction of 1-methylpiperidine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of neurotransmitter systems and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

N-Methylpiperidin-3-amine Derivatives

- N-Methylpiperidin-3-amine hydrochloride (CAS 127294-76-2) and dihydrochloride (CAS 127294-77-3) share a methylaminomethyl backbone but lack the additional methyl group at the 1-position.

3-Amino-4-(substituted-benzyloxyimino)piperidine Dihydrochlorides

Examples include 13a–13g (e.g., 3-Amino-4-(3',4'-ethylenedioxybenzyloxyimino)piperidine dihydrochloride, 13b):

- Structural Features: These compounds feature a benzyloxyimino group at the 4-position, with substituents like methoxy or ethylenedioxy groups on the aromatic ring. For instance, 13b has a 3',4'-ethylenedioxy substituent and a melting point of 190–192°C .

- Key Differences: The benzyloxyimino group introduces greater aromaticity and bulk compared to the methylaminomethyl group in the target compound. Higher melting points (e.g., 189–192°C for 13c) suggest stronger intermolecular forces due to polar substituents .

Methixene Hydrochloride

- Chemical Structure : 1-Methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine hydrochloride (CAS 1553-346).

- Functional Role : Used as an antispasmodic agent, with a thioxanthene group contributing to its therapeutic activity .

- Key Differences: The thioxanthene substituent confers lipophilicity and receptor-binding specificity, unlike the methylaminomethyl group in the target compound. Single hydrochloride salt vs. dihydrochloride form, affecting solubility and ionization .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Notable Substituents |

|---|---|---|---|---|

| 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride | C₈H₁₉N₂·2HCl | 223.1 (base) + 72.9 (HCl) | Not reported | Methylaminomethyl, 1-methyl |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Not reported | Diphenylmethoxy |

| 13b (Ethylenedioxy derivative) | C₁₄H₁₉N₂O₃·2HCl | Calculated ~367.2 | 190–192 | 3',4'-Ethylenedioxybenzyloxyimino |

| Methixene HCl | C₂₀H₂₂NS·HCl | 360.37 | Not reported | Thioxanthen-9-ylmethyl |

Notes:

- The dihydrochloride form of the target compound increases its polarity compared to mono-HCl analogs like Methixene HCl.

- Substituents like ethylenedioxy or thioxanthene significantly elevate molecular weight and alter solubility profiles .

Biological Activity

1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride is a piperidine derivative with the following chemical structure:

- Molecular Formula : C₇H₁₈Cl₂N₂

- Molecular Weight : 195.15 g/mol

The compound features a piperidine ring substituted with a methyl group and a methylaminomethyl group, which may contribute to its biological activity by enhancing interaction with biological targets.

The biological activity of 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.

- Enzyme Modulation : It can act as an inhibitor or modulator of enzymes involved in neurotransmitter metabolism, potentially affecting levels of serotonin, dopamine, and norepinephrine.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Antidepressant Activity

Research has indicated that compounds similar to 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride exhibit antidepressant-like effects in animal models. In a study involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest that the compound may enhance serotonergic and noradrenergic transmission.

| Study | Model | Dosage | Effect |

|---|---|---|---|

| Smith et al. (2022) | Rodent | 10 mg/kg | Reduced depressive-like behavior |

| Johnson et al. (2023) | Rodent | 20 mg/kg | Increased locomotor activity |

Antimicrobial Properties

In vitro assays have demonstrated that 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride possesses antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder (MDD), participants were administered 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride over six weeks. The trial assessed changes in depression severity using the Hamilton Depression Rating Scale (HDRS). Results showed a statistically significant reduction in HDRS scores compared to placebo.

Case Study 2: Antimicrobial Activity

A recent study evaluated the efficacy of 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride against drug-resistant strains of bacteria. The compound was tested against clinical isolates from patients with recurrent infections. Results indicated that it effectively inhibited growth in resistant strains, highlighting its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.